molecular formula C13H10F3NO2 B6415753 MFCD18323806 CAS No. 1262011-13-1

MFCD18323806

Cat. No.: B6415753
CAS No.: 1262011-13-1
M. Wt: 269.22 g/mol
InChI Key: RUWFONZLTKZUKD-UHFFFAOYSA-N
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Description

MFCD18323806 is a novel compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications. This compound is known for its ability to inhibit phosphoinositide 3-kinases (PI3K), which are enzymes involved in various cellular functions, including cell growth, proliferation, differentiation, and survival. The inhibition of PI3K has implications in the treatment of various diseases, particularly cancer.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD18323806 involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of Intermediate A: This involves the reaction of a specific aromatic compound with a halogenating agent under controlled temperature and pressure conditions.

    Cyclization: Intermediate A undergoes cyclization in the presence of a base to form Intermediate B.

    Functional Group Modification:

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves:

    Batch Reactors: Large-scale batch reactors are used to carry out the initial reactions.

    Purification: The crude product is purified using techniques such as crystallization, distillation, and chromatography.

    Quality Control: The final product undergoes rigorous quality control to ensure its purity and efficacy.

Chemical Reactions Analysis

Types of Reactions

MFCD18323806 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where specific substituents are replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogenating agents in the presence of a catalyst.

Major Products

Scientific Research Applications

MFCD18323806 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its effects on cellular processes, particularly in cancer research.

    Medicine: Potential therapeutic agent for the treatment of cancer and other diseases involving PI3K pathways.

    Industry: Used in the development of new materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of MFCD18323806 involves the inhibition of PI3K enzymes. By binding to the active site of these enzymes, the compound prevents the phosphorylation of phosphoinositides, thereby disrupting the PI3K/AKT signaling pathway. This inhibition leads to reduced cell proliferation and increased apoptosis, making it a potential therapeutic agent for cancer treatment.

Comparison with Similar Compounds

Similar Compounds

    Wortmannin: Another PI3K inhibitor with a different chemical structure.

    LY294002: A well-known PI3K inhibitor used in various research studies.

    Idelalisib: A PI3K inhibitor approved for the treatment of certain types of cancer.

Uniqueness

MFCD18323806 is unique due to its specific chemical structure, which allows for more selective inhibition of PI3K enzymes. This selectivity reduces the potential for off-target effects and enhances its therapeutic potential.

Properties

IUPAC Name

2-[4-methoxy-3-(trifluoromethyl)phenyl]-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO2/c1-19-12-3-2-8(6-10(12)13(14,15)16)11-7-9(18)4-5-17-11/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUWFONZLTKZUKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=O)C=CN2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40692781
Record name 2-[4-Methoxy-3-(trifluoromethyl)phenyl]pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40692781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262011-13-1
Record name 4-Pyridinol, 2-[4-methoxy-3-(trifluoromethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1262011-13-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[4-Methoxy-3-(trifluoromethyl)phenyl]pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40692781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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